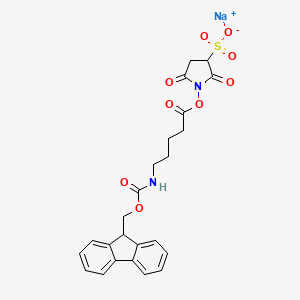

Fmoc-NH-pentanoic acid-NHS-SO3Na

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

sodium;1-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O9S.Na/c27-21-13-20(36(31,32)33)23(29)26(21)35-22(28)11-5-6-12-25-24(30)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,30)(H,31,32,33);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEIIXDEAPFDFW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N2NaO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture and Utility of Fmoc-NH-pentanoic acid-NHS-SO3Na: A Technical Guide

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the structure, synthesis, and application of Fmoc-NH-pentanoic acid-NHS-SO3Na, a heterobifunctional crosslinker pivotal in the advancement of targeted protein degradation and bioconjugation. This document provides a thorough examination of its chemical properties, detailed experimental protocols, and the logical framework of its application in contemporary biomedical research.

Molecular Structure and Physicochemical Properties

This compound is a meticulously designed chemical entity that incorporates three key functional domains: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a pentanoic acid spacer, and a water-soluble N-hydroxysuccinimide (NHS) ester functionalized with a sodium sulfonate group.

-

Fmoc Group: This bulky aromatic group serves as a temporary protecting element for the primary amine. Its lability under basic conditions allows for the selective deprotection of the amine, enabling subsequent conjugation to another molecule of interest.

-

Pentanoic Acid Linker: The five-carbon alkyl chain provides a flexible spacer, enabling the conjugated moieties to interact optimally with their respective biological targets without significant steric hindrance.

-

Sulfo-NHS Ester: The N-hydroxysulfosuccinimide ester is a highly reactive group that specifically targets primary amines (such as the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds. The inclusion of the sodium sulfonate group (SO3Na) significantly enhances the water solubility of the molecule, a critical feature for bioconjugation reactions performed in aqueous buffers.

The rational design of this molecule, therefore, provides a versatile tool for covalently linking different molecular entities, a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C24H24N2NaO8S | Inferred from structure |

| Molecular Weight | 539.51 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid | Generic Material Property |

| Solubility | Soluble in water, DMSO, and DMF | [2] |

| Storage Conditions | -20°C, desiccated | [1] |

Synthesis and Reaction Mechanism

The synthesis of this compound is a multi-step process that begins with the protection of 5-aminopentanoic acid, followed by the activation of the carboxylic acid.

Synthesis of Fmoc-5-aminopentanoic acid

The precursor, Fmoc-5-aminopentanoic acid, is synthesized by the reaction of 5-aminovaleric acid with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base.[3]

Activation with Sulfo-NHS

The terminal carboxylic acid of Fmoc-5-aminopentanoic acid is then activated to form the Sulfo-NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysulfosuccinimide sodium salt in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: A diagram illustrating the two-step synthesis of the target molecule.

Experimental Protocols

General Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.[2][4][5]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the protein solution is free of amine-containing buffers or stabilizers. Exchange the buffer to the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to a desired stock concentration.

-

Conjugation Reaction: Add the crosslinker solution to the protein solution at a molar excess of 20-50 fold. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching: (Optional) Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Caption: A flowchart of the general experimental steps for protein labeling.

Application in PROTAC Development

This compound is an exemplary linker for the construction of PROTACs.[6][] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this linker typically involves:

-

Conjugation of the NHS-ester end to a ligand for the target protein.

-

Deprotection of the Fmoc group.

-

Conjugation of the newly freed amine to a ligand for an E3 ubiquitin ligase.

The ultimate biological consequence of a functional PROTAC is the targeted degradation of a protein of interest via the ubiquitin-proteasome pathway.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major cellular pathway for protein degradation.[8][9][10] It involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin (B1169507) chain to the target protein, marking it for degradation by the 26S proteasome.

Caption: A diagram of the PROTAC-mediated ubiquitin-proteasome pathway.

This technical guide provides a foundational understanding of the structure and utility of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. FMOC-5-AMINOPENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 10. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TR [thermofisher.com]

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-NH-pentanoic acid-NHS-SO3Na

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-NH-pentanoic acid-NHS-SO3Na is a heterobifunctional, non-cleavable linker designed for advanced bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a base-labile Fmoc-protected amine, a flexible pentanoic acid spacer, and an amine-reactive sulfonated N-hydroxysuccinimide (sulfo-NHS) ester. This strategic combination allows for a sequential and controlled (orthogonal) conjugation of two different molecules. The terminal sulfo-NHS ester provides high reactivity towards primary amines in aqueous media, while the sulfonate group enhances water solubility. The Fmoc group provides a robust, temporary protecting group for a secondary amine, which can be deprotected under specific basic conditions to reveal a reactive site for subsequent conjugation. This guide details the core mechanism of action, presents key quantitative data, provides detailed experimental protocols for its sequential use, and illustrates the underlying chemical workflows.

Core Mechanism of Action

The functionality of this compound is rooted in the distinct reactivity of its two terminal ends, enabling a two-step conjugation strategy. This orthogonality is crucial for synthesizing complex molecules like PROTACs, which require the precise linking of two different entities (e.g., a target protein ligand and an E3 ligase ligand).[1]

Step 1: Sulfo-NHS Ester Reaction with Primary Amines

The primary and most immediate reaction involves the sulfo-NHS ester. This group reacts efficiently with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein or the N-terminus of a peptide) under mild, near-neutral pH conditions (typically pH 7.2-8.5) to form a stable and covalent amide bond.[1] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the release of N-hydroxysulfosuccinimide as a byproduct.[2]

The key advantages of the sulfo-NHS ester are:

-

High Reactivity and Specificity: It shows strong preference for primary amines at physiological to slightly alkaline pH.[3]

-

Aqueous Solubility: The negatively charged sulfonate (-SO3Na) group confers significant water solubility, allowing the reaction to be performed in aqueous buffers without the need for organic co-solvents that could denature sensitive biomolecules.[2][3]

-

Membrane Impermeability: The charged sulfonate group also prevents the linker from passively crossing cell membranes, making it ideal for targeting cell-surface proteins.

Step 2: Fmoc Group Deprotection and Secondary Conjugation

The opposite end of the linker is capped with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a well-established protecting group in peptide synthesis.[4] The Fmoc group is stable under the neutral to slightly acidic conditions required for the NHS ester reaction but is readily cleaved under basic conditions.[1]

Standard deprotection is achieved using a weak base, most commonly a solution of 20% piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[5] The base abstracts an acidic proton on the fluorene (B118485) ring, initiating a β-elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene. The excess piperidine also acts as a scavenger for the dibenzofulvene byproduct.[4]

Once deprotected, the newly exposed amine is available for a second conjugation reaction, for instance, forming an amide bond with an activated carboxyl group on a second molecule of interest.

Data Presentation: Physicochemical and Reactivity Data

Table 1: Hydrolytic Stability of Sulfo-NHS Esters

| pH | Temperature (°C) | Half-life of Hydrolysis |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| Data adapted from Thermo Fisher Scientific and Benchchem technical resources.[2][6] This data highlights the critical importance of pH control during the NHS ester conjugation step to minimize hydrolysis of the reactive ester. |

Table 2: Comparison of NHS and Sulfo-NHS Esters

| Feature | Standard NHS Ester | Sulfo-NHS Ester |

| Solubility | Insoluble in aqueous buffers; requires DMF/DMSO. | Soluble in aqueous buffers. |

| Membrane Permeability | Permeable | Impermeable |

| Aqueous Stability | Generally lower | Slightly higher |

| Primary Use Case | Intracellular and general bioconjugation | Cell-surface labeling and aqueous bioconjugation |

| This table illustrates the advantages conferred by the sulfonate group on the NHS ester of the title molecule.[2] |

Experimental Protocols and Workflow

The orthogonal nature of the Fmoc group and the sulfo-NHS ester dictates a specific, sequential workflow. The NHS ester is highly susceptible to hydrolysis under the basic conditions required for Fmoc deprotection. Therefore, the sulfo-NHS ester conjugation must be performed first.

Protocol 1: Conjugation of Molecule A via Sulfo-NHS Ester

This protocol describes the conjugation of a molecule containing a primary amine (Molecule A, e.g., a protein, peptide, or amine-functionalized small molecule) to the sulfo-NHS ester end of the linker.

Materials:

-

This compound

-

Molecule A (containing a primary amine)

-

Reaction Buffer: Phosphate Buffered Saline (PBS), 0.1 M, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris, Glycine).

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC).

Procedure:

-

Preparation of Molecule A: Dissolve Molecule A in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Preparation of Linker: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO (e.g., to a concentration of 10 mg/mL). The NHS-ester moiety hydrolyzes in aqueous solution, so do not prepare aqueous stock solutions.[3]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the solution of Molecule A. Gently mix immediately. The final concentration of organic solvent should ideally be below 10% of the total reaction volume to avoid denaturation of proteins.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

Quenching (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted sulfo-NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove excess linker and reaction byproducts to isolate the conjugate (Fmoc-Linker-Molecule A). For proteins, this is typically achieved by dialysis against the Reaction Buffer or using a desalting column. For smaller molecules, reverse-phase HPLC may be required.

Protocol 2: Fmoc Deprotection and Conjugation of Molecule B

This protocol describes the removal of the Fmoc group from the purified conjugate and subsequent coupling to a second molecule (Molecule B, e.g., a small molecule with an activated carboxyl group).

Materials:

-

Purified Fmoc-Linker-Molecule A conjugate

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Molecule B (with an activated carboxyl group, e.g., as an NHS ester or pre-activated with coupling agents like HATU/DIPEA).

-

Aprotic organic solvent (e.g., DMF).

-

Purification system (e.g., HPLC).

Procedure:

-

Solvent Exchange: Ensure the Fmoc-Linker-Molecule A conjugate is free of aqueous buffer. If lyophilized, dissolve in anhydrous DMF.

-

Fmoc Deprotection: Add the Deprotection Solution to the conjugate. A typical treatment involves incubating for 10-20 minutes at room temperature.[5]

-

Removal of Reagents: The piperidine and dibenzofulvene-adduct must be removed. For larger conjugates, this might be achieved by precipitation and washing. For smaller conjugates, purification by HPLC is necessary to isolate the deprotected intermediate (H2N-Linker-Molecule A).

-

Second Conjugation: Dissolve the purified, deprotected intermediate in an appropriate aprotic solvent like DMF. Add Molecule B (pre-activated) and a suitable base if required (e.g., DIPEA) to catalyze the amide bond formation.

-

Incubation: Allow the reaction to proceed until completion, monitoring by a suitable method like LC-MS.

-

Final Purification: Purify the final conjugate (Molecule B-Linker-Molecule A) using reverse-phase HPLC to obtain the desired product.

Mandatory Visualizations

Chemical Structure and Functional Groups

Caption: Key functional components of the bifunctional linker.

Mechanism of Action: Two-Step Conjugation Pathway

Caption: Logical workflow for sequential bioconjugation.

Experimental Workflow Diagram

References

- 1. biosynth.com [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. covachem.com [covachem.com]

- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

A Deep Dive into Fmoc-NH-Pentanoic Acid-NHS-SO3Na: A Hydrophilic Linker for Advanced PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ligase recruiter. This technical guide provides an in-depth exploration of a specialized linker, Fmoc-NH-pentanoic acid-NHS-SO3Na, designed to enhance the aqueous solubility of PROTACs, a key challenge in their development.

Introduction to a Water-Soluble PROTAC Linker

This compound is a non-PEG, alkyl-based linker that incorporates a sulfonate group (SO3Na) to significantly increase its hydrophilicity.[1][2] This strategic modification addresses the poor water solubility often encountered with PROTACs, which can limit their therapeutic application. The linker features two key functional groups for sequential conjugation: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a reactive N-Hydroxysuccinimide (NHS) ester. This design allows for a controlled, stepwise synthesis of the final PROTAC molecule.

The presence of the sulfonate group is intended to improve the overall physicochemical properties of the resulting PROTAC, potentially leading to better cell permeability and bioavailability.[3][4][5] The alkyl chain provides a flexible spacer to facilitate the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[6][7]

Chemical and Physical Properties

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis. The key chemical identifiers and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [8][9][10] |

| Molecular Formula | C24H23N2NaO9S | [8][9][10] |

| Molecular Weight | 538.5 g/mol | [8][9][10] |

| CAS Number | 2706304-99-4 | [8][9][10] |

| Appearance | White to off-white solid | General |

| Purity | Typically ≥95% | General |

| Storage Conditions | -20°C, protected from moisture | [11] |

| Key Features | Water-soluble due to sulfonate group | [1][2] |

| Fmoc-protected amine for sequential synthesis | [11] | |

| NHS ester for amine-reactive coupling | [11] |

General Principles of PROTAC Synthesis using this compound

The synthesis of a PROTAC using this linker typically follows a two-step process, leveraging the orthogonal protecting groups. This strategy allows for the sequential attachment of the target protein ligand and the E3 ligase ligand.

Step 1: NHS Ester-Mediated Coupling

The highly reactive NHS ester allows for efficient coupling with a primary or secondary amine on either the target protein ligand or the E3 ligase ligand. This reaction forms a stable amide bond. The choice of which ligand to couple first depends on the overall synthetic strategy and the stability of the ligands under the subsequent reaction conditions.

Step 2: Fmoc Deprotection and Second Coupling

Following the initial coupling, the Fmoc protecting group is removed from the linker's terminal amine. This is typically achieved under basic conditions, most commonly using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). The newly exposed amine is then available for coupling to the second ligand, which is usually activated as a carboxylic acid.

Below is a generalized workflow for the synthesis of a PROTAC using this linker.

References

- 1. benchchem.com [benchchem.com]

- 2. frontiersrj.com [frontiersrj.com]

- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fmocnhpentanoic acidnhsso3na — TargetMol Chemicals [targetmol.com]

- 9. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 10. This compound - Immunomart [immunomart.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Fmoc-NH-pentanoic acid-NHS-SO3Na in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-pentanoic acid-NHS-SO3Na is a versatile, water-soluble heterobifunctional crosslinker that has gained significant traction in the field of chemical biology. Its unique architecture, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a pentanoic acid spacer, and a sulfonated N-hydroxysuccinimide (NHS) ester, offers a powerful tool for the precise covalent modification of biomolecules. The integrated sulfonate group imparts aqueous solubility, enabling conjugation reactions in physiological buffers while minimizing the use of organic co-solvents that can be detrimental to protein structure and function. This technical guide provides a comprehensive overview of the core attributes of this compound, with a particular focus on its burgeoning application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the knowledge to effectively utilize this reagent in their scientific endeavors.

Introduction to this compound

This compound is a chemical linker designed for the covalent attachment of molecules to primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. Its structure can be deconstructed into three key functional components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine. This allows for selective deprotection under mild basic conditions, enabling subsequent conjugation steps in a multi-step synthesis.

-

Pentanoic Acid Spacer: A five-carbon alkyl chain that provides a flexible spacer arm between the conjugated molecules. This spatial separation can be crucial for maintaining the biological activity of the labeled biomolecule and facilitating interactions in applications like PROTACs.

-

Sulfonated N-hydroxysuccinimide (Sulfo-NHS) Ester: A highly reactive group that specifically targets primary amines (e.g., the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds. The sulfonate group (-SO3Na) confers water solubility to the molecule, a key advantage over traditional non-sulfonated NHS esters.

The water solubility of this compound is a significant benefit in bioconjugation, as it allows for reactions to be performed in aqueous buffers, preserving the native conformation and activity of sensitive biomolecules like antibodies. Furthermore, its membrane impermeability makes it particularly suitable for the specific labeling of cell surface proteins.

Core Applications in Chemical Biology

The primary application of this compound is as a building block in the synthesis of complex bioconjugates. Its most prominent use is in the construction of PROTACs.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1][2] A PROTAC typically consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile component of this linker, enabling the covalent attachment of the E3 ligase ligand or the target protein ligand.

The use of a water-soluble linker like this compound in PROTAC design can enhance the solubility and cell permeability of the final PROTAC molecule, which are critical parameters for its therapeutic efficacy.[3][4]

Quantitative Data

While specific quantitative data for the performance of this compound is not extensively available in peer-reviewed literature, the following tables summarize representative data for the stability and reactivity of general Sulfo-NHS esters. This information provides a valuable baseline for experimental design.

Table 1: Half-life of Sulfo-NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 4 | 2-3 hours |

| 8.0 | 4 | 30-60 minutes |

| 8.6 | 4 | ~10 minutes |

Disclaimer: Data is representative of general Sulfo-NHS esters and may vary for this compound. Optimization is recommended for specific applications.

Table 2: Recommended Reaction Conditions for Bioconjugation with Sulfo-NHS Esters

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal reactivity with primary amines is typically achieved at a slightly alkaline pH. Higher pH increases the rate of hydrolysis. |

| Buffer Composition | Phosphate-buffered saline (PBS), Bicarbonate | Amine-free buffers are essential to prevent reaction with the buffer components. Avoid Tris and glycine (B1666218) buffers during the conjugation step. |

| Molar Excess of Ester | 5- to 20-fold | The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling. Empirical optimization is necessary. |

| Reaction Time | 30 minutes to 2 hours at Room Temperature | Can be extended to 4-6 hours at 4°C to minimize degradation of sensitive biomolecules. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

Experimental Protocols

The following are detailed, generalized protocols for the use of a water-soluble NHS ester like this compound in bioconjugation and the synthesis of a PROTAC intermediate.

General Protocol for Protein Labeling

This protocol describes the covalent labeling of a protein with a molecule containing a primary amine via this compound.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4)

-

This compound

-

Amine-containing molecule to be conjugated (e.g., a fluorescent dye with a primary amine handle)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve this compound in the Reaction Buffer to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound solution to the protein solution. A 10-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy).

-

Protocol for PROTAC Linker Synthesis Intermediate

This protocol outlines the initial step in synthesizing a PROTAC, where a ligand for an E3 ligase containing a primary amine is conjugated to this compound.

Materials:

-

E3 ligase ligand with a primary amine (e.g., a pomalidomide (B1683931) derivative)

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

Dissolution of Reactants:

-

In a clean, dry reaction vessel, dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

-

Reaction:

-

Add the this compound solution to the E3 ligase ligand solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Fmoc-protected linker-ligand conjugate by flash column chromatography.

-

-

Fmoc Deprotection (for subsequent steps):

-

Dissolve the purified conjugate in DMF.

-

Add a 20% solution of piperidine (B6355638) in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure and purify the deprotected amine-linker-ligand intermediate.

-

Visualizations

Signaling Pathway: The PROTAC-Mediated Ubiquitin-Proteasome System

The following diagram illustrates the mechanism of action of a PROTAC, which is a primary application for this compound as a linker component.

References

Unraveling Protein Interactions: An In-depth Technical Guide to Bifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and therapeutic development, understanding the dynamic interplay of proteins is paramount. Bifunctional crosslinkers are powerful chemical tools that allow for the covalent capture of protein-protein interactions, providing invaluable insights into protein structure, function, and the architecture of complex biological assemblies. This technical guide offers a comprehensive overview of bifunctional crosslinkers, detailing their chemical diversity, applications, and the experimental strategies employed to elucidate the protein interactome.

The Chemistry of Proximity: Understanding Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents equipped with two reactive groups, enabling the formation of covalent bonds with specific functional groups on amino acid residues.[1] By linking proteins that are in close proximity, these reagents effectively "freeze" transient or stable interactions, facilitating their isolation and analysis.[1] The choice of crosslinker is dictated by the specific application and the functional groups available on the target proteins.[2][3]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on the nature of their reactive ends:

-

Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used to connect similar functional groups, such as amine-to-amine or sulfhydryl-to-sulfhydryl linkages.[4][5] They are often employed in single-step reactions to polymerize molecules or to study intramolecular crosslinks.[2][4]

-

Heterobifunctional Crosslinkers: Featuring two different reactive groups, these are ideal for linking molecules with distinct functional groups.[2][4] This allows for more controlled, two-step conjugation reactions, minimizing undesirable self-conjugation and polymerization.[2] A common strategy involves an amine-reactive group and a sulfhydryl-reactive group.[2][6]

-

Photoreactive Crosslinkers: These crosslinkers contain at least one photoreactive group that becomes chemically active upon exposure to UV light.[6] This feature allows for precise temporal control of the crosslinking reaction and enables the capture of interactions that may not be accessible to traditional chemical crosslinkers.[6] Diazirine and aryl azide (B81097) are common photoreactive moieties.[7]

Targeting Specific Functional Groups on Proteins

The reactivity of a crosslinker is determined by its functional groups, which are designed to target specific amino acid side chains:[8]

-

Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters and imidoesters are commonly used to target primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[8][9] NHS esters form stable amide bonds, while imidoesters form amidine bonds.[9][10]

-

Sulfhydryl-Reactive Groups: Maleimides, haloacetyls, and pyridyl disulfides specifically react with the sulfhydryl group of cysteine residues to form stable thioether or disulfide bonds.[11]

-

Carboxyl-Reactive Groups: Carbodiimides are employed to link carboxyl groups to primary amines.[1]

Quantitative Data for Crosslinker Selection

The selection of an appropriate crosslinker is critical for successful experimental outcomes. The following tables summarize key quantitative data for a selection of common bifunctional crosslinkers to aid in this process.

Table 1: Properties of Common Homobifunctional Crosslinkers

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Target Functional Group | Optimal pH |

| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | Primary Amines | 7.2 - 8.5[8] |

| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Primary Amines | 7.2 - 8.5[8] |

| DSP (Dithiobis(succinimidyl propionate)) | NHS Ester | 12.0 | Yes (Disulfide) | Primary Amines | 7.2 - 8.5[8] |

| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Primary Amines | 7.2 - 8.5[8] |

| DMA (Dimethyl adipimidate) | Imidoester | 8.6 | No | Primary Amines | 8.0 - 10.0[8] |

| DMS (Dimethyl suberimidate) | Imidoester | 11.0 | No | Primary Amines | 8.0 - 10.0[8] |

| BMOE (Bismaleimidoethane) | Maleimide | 8.0 | No | Sulfhydryls | 6.5 - 7.5[11] |

Table 2: Properties of Common Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Target Group 1 | Target Group 2 | Optimal pH (Group 1) | Optimal pH (Group 2) |

| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide | 8.3[1] | No | Primary Amines | Sulfhydryls | 7.2 - 8.5[8] | 6.5 - 7.5 |

| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3[12] | No | Primary Amines | Sulfhydryls | 7.2 - 8.5[8] | 6.5 - 7.5 |

| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyl Disulfide | 6.8 | Yes (Disulfide) | Primary Amines | Sulfhydryls | 7.2 - 8.5[8] | 4.0 - 5.0 |

| Sulfo-LC-SPDP | Sulfo-NHS Ester | Pyridyl Disulfide | 9.9 | Yes (Disulfide) | Primary Amines | Sulfhydryls | 7.2 - 8.5[8] | 4.0 - 5.0 |

| SAND (Sulfosuccinimidyl 2-(m-azido-o-nitrobenzamido)-ethyl-1,3'-dithiopropionate) | Sulfo-NHS Ester | Phenyl Azide | 19.9 | Yes (Disulfide) | Primary Amines | Non-specific | 7.2 - 8.5[8] | UV activation |

| Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) | Sulfo-NHS Ester | Diazirine | 7.7 | No | Primary Amines | Non-specific | 7.2 - 8.5[8] | UV activation[13] |

Visualizing Experimental and Biological Processes

Diagrams are essential for conceptualizing the complex workflows and biological pathways involving bifunctional crosslinkers.

References

- 1. proteochem.com [proteochem.com]

- 2. benchchem.com [benchchem.com]

- 3. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - US [thermofisher.com]

- 4. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. 马来酰亚胺和巯基反应基团-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safe Handling of Fmoc-NH-pentanoic acid-NHS-SO3Na: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Safety Data

Due to the limited availability of specific safety data for Fmoc-NH-pentanoic acid-NHS-SO3Na, a precautionary approach is paramount. A Safety Data Sheet (SDS) from one supplier indicates that specific hazard classification data is not available.[3] The following table summarizes the currently available quantitative and qualitative information for this compound.

| Parameter | Data | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Fmoc-NH-pentoic acid-NHS-SO3Na | [5] |

| CAS Number | 2706304-99-4 | [4] |

| Molecular Formula | C24H23N2NaO9S | [4] |

| Molecular Weight | 538.5 g/mol | [4] |

| Purity | ≥95% | [4][5] |

| Appearance | Solid (assumed) | General knowledge |

| Storage Temperature | -20°C | [4][5] |

| Shipping Temperature | Ambient | [4][5] |

| GHS Hazard Classification | No data available | [3] |

| GHS Label Elements | No data available | [3] |

| Toxicological Data (e.g., LD50) | No data available | N/A |

Experimental Protocols: General Safe Handling of Chemical Reagents

In the absence of specific handling protocols for this compound, the following general procedure for handling potentially hazardous chemical powders in a laboratory setting should be strictly followed.[6][7][8]

1. Pre-Handling Preparation:

- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the unknown toxicological profile of this reagent.

- SDS Review: Although specific hazard data is lacking, obtain and review the supplier's Safety Data Sheet for any available information.[7]

- Personal Protective Equipment (PPE): Don appropriate PPE before handling the reagent. This must include:

- Safety goggles or a face shield.

- Chemical-resistant gloves (e.g., nitrile).

- A laboratory coat.[9]

- Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8]

- Spill Kit: Confirm that a spill kit appropriate for solid chemical reagents is readily accessible.[9]

2. Reagent Handling and Use:

- Container Inspection: Before use, inspect the container for any damage or leaks.[6]

- Weighing: Weigh the required amount of the solid reagent in the chemical fume hood. Use a disposable weighing boat to prevent contamination.

- Dispensing: Avoid creating dust when handling the powder. If necessary, gently tap the container to dispense the solid.

- Container Sealing: Tightly seal the container immediately after use to prevent exposure to moisture and air.[7]

- Return to Storage: Promptly return the reagent to its designated storage location, observing the recommended -20°C storage condition.[4][6]

3. Post-Handling Procedures:

- Decontamination: Clean all surfaces, glassware, and equipment that came into contact with the reagent.

- Waste Disposal: Dispose of contaminated materials (e.g., weighing boats, gloves) in a designated hazardous waste container in accordance with institutional and local regulations.[8]

- Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Visualized Workflows and Logical Relationships

To further aid in the safe handling and management of this and other chemical reagents, the following diagrams illustrate key processes and decision-making workflows.

Caption: A workflow for the safe handling of chemical reagents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 3. targetmol.com [targetmol.com]

- 4. Fmoc-NH-pentoic acid-NHS-SO3Na, 2706304-99-4 | BroadPharm [broadpharm.com]

- 5. Fmoc-NH-pentoic acid-NThiol-SO3Na | AxisPharm [axispharm.com]

- 6. pharmabeginers.com [pharmabeginers.com]

- 7. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 8. artsci.usu.edu [artsci.usu.edu]

- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]

Methodological & Application

Application Notes and Protocols for Fmoc-NH-pentanoic acid-NHS-SO3Na in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-pentanoic acid-NHS-SO3Na is a water-soluble, amine-reactive building block extensively utilized in solid-phase peptide synthesis (SPPS). Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protected amine for compatibility with standard Fmoc-based peptide synthesis protocols, a five-carbon aliphatic spacer to provide flexibility and distance, and a sulfonated N-hydroxysuccinimide (NHS) ester for enhanced water solubility and efficient coupling to primary amines.

The primary application of this reagent is as a linker, particularly in the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The hydrophilicity imparted by the sulfonate group can improve the solubility and pharmacokinetic properties of the final conjugate.

These application notes provide a detailed protocol for the incorporation of this compound into a growing peptide chain on a solid support.

Materials and Equipment

Reagents

-

This compound

-

Amino-functionalized solid support (e.g., Rink Amide resin, Wang resin)

-

Fmoc-protected amino acids

-

Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)

-

Diisopropylethylamine (DIPEA)

-

-

Washing Solvents: DMF, DCM, Methanol (MeOH)

-

Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Equipment

-

Automated or manual solid-phase peptide synthesizer

-

Reaction vessels for manual synthesis

-

Shaker or rocker

-

Vacuum filtration apparatus

-

High-performance liquid chromatography (HPLC) system for analysis and purification

-

Mass spectrometer (MS) for characterization

-

Lyophilizer

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence during solid-phase synthesis.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of amino-functionalized resin into a reaction vessel.

-

Add sufficient DMF to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF using a vacuum filtration apparatus.

Protocol 2: N-terminal Fmoc Deprotection of Resin-Bound Peptide

-

Add the deprotection solution (20% piperidine in DMF) to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of this compound

This protocol describes a general procedure for the coupling of the water-soluble linker. Due to the activated nature of the NHS ester, pre-activation with standard coupling reagents like HBTU/HATU is not necessary. The coupling is achieved through the reaction of the NHS ester with the free N-terminal amine of the resin-bound peptide.

-

Dissolution of the Linker: Dissolve this compound (1.5-2.0 equivalents relative to the resin loading) in a minimal amount of DMF. Due to its water-soluble nature, the addition of a small amount of water or the use of a DMF/water mixture can aid in dissolution if necessary.

-

Addition to Resin: Add the dissolved linker solution to the deprotected resin from Protocol 2.

-

Base Addition: Add DIPEA (1.5-2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.

-

Coupling Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction can be monitored for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted linker and byproducts.

Protocol 4: Peptide Chain Elongation (Post-Linker Coupling)

-

Perform Fmoc deprotection of the newly coupled linker as described in Protocol 2.

-

Couple the next Fmoc-protected amino acid using standard coupling protocols (e.g., DIC/Oxyma or HBTU/DIPEA).

-

Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

Protocol 5: Cleavage and Final Deprotection

-

After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and finally methanol.

-

Dry the resin under vacuum for at least 1 hour.

-

Add the freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the peptide using preparative HPLC and confirm its identity by mass spectrometry.

Data Presentation

The following tables provide typical parameters for the key steps in the protocol. Actual values may need to be optimized based on the specific peptide sequence and scale of the synthesis.

Table 1: Reagent Equivalents for Coupling and Deprotection

| Step | Reagent | Equivalents (relative to resin loading) |

| Linker Coupling | This compound | 1.5 - 2.0 |

| DIPEA | 1.5 - 2.0 | |

| Amino Acid Coupling | Fmoc-Amino Acid | 3.0 - 5.0 |

| DIC | 3.0 - 5.0 | |

| OxymaPure®/HOBt | 3.0 - 5.0 | |

| Fmoc Deprotection | Piperidine | 20% (v/v) in DMF |

Table 2: Typical Reaction Times and Conditions

| Step | Temperature | Duration | Monitoring |

| Resin Swelling | Room Temperature | 30 - 60 min | Visual Inspection |

| Fmoc Deprotection | Room Temperature | 2 x (5 + 15) min | - |

| Linker Coupling | Room Temperature | 2 - 4 hours | Kaiser Test |

| Amino Acid Coupling | Room Temperature | 1 - 2 hours | Kaiser Test |

| Cleavage | Room Temperature | 2 - 3 hours | - |

Experimental Workflow Diagram

Caption: Workflow for SPPS using this compound.

Signaling Pathway Diagram (Example Application in PROTAC)

The linker itself is not part of a signaling pathway but is a crucial component in constructing molecules that modulate such pathways. The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this linker.

Caption: General mechanism of action for a PROTAC molecule.

References

Application Notes and Protocols for Protein Labeling with Fmoc-NH-pentanoic acid-NHS-SO3Na

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-pentanoic acid-NHS-SO3Na is a water-soluble, amine-reactive labeling reagent. The presence of the sulfonated N-hydroxysuccinimide (sulfo-NHS) ester enables its direct use in aqueous buffers, targeting primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) on proteins to form stable amide bonds.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a versatile handle for subsequent chemical modifications or for applications where a protected amine is desired.[3] This reagent is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker component.[4][5]

These application notes provide a detailed protocol for the covalent labeling of proteins with this compound, including methods for purification of the conjugate and optional deprotection of the Fmoc group.

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the sulfo-NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[2] The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[6]

Materials and Methods

Materials

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS)

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for initial reagent dissolution)

-

Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette

-

Fmoc Deprotection Solution (optional): 20% piperidine (B6355638) in DMF

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the steps for labeling a protein with this compound. The molar excess of the labeling reagent may need to be optimized for your specific protein and desired degree of labeling.

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for labeling. If necessary, exchange the buffer using dialysis or a desalting column.

-

-

Labeling Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound. Due to its water-solubility, it can be dissolved directly in the Reaction Buffer. Alternatively, for higher concentration stock solutions, dissolve the reagent in a minimal amount of anhydrous DMF or DMSO before diluting with the Reaction Buffer.

-

-

Labeling Reaction:

-

Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of 10-20 fold molar excess is recommended.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours. Gentle mixing during incubation is advisable.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted sulfo-NHS ester.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

-

If using a desalting column, equilibrate the column with the desired storage buffer (e.g., PBS).

-

Apply the quenched reaction mixture to the column and collect the protein-containing fractions.

-

If using dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the desired storage buffer at 4°C with several buffer changes.

-

Protocol 2: Fmoc Deprotection of the Labeled Protein (Optional)

This protocol describes the removal of the Fmoc group to expose a primary amine. This procedure should be performed after the purification of the Fmoc-labeled protein. Note that piperidine can be harsh on some proteins; optimization of the reaction time and concentration may be necessary.

-

Buffer Exchange (if necessary):

-

If the purified Fmoc-labeled protein is in a buffer incompatible with the deprotection conditions, exchange it into a suitable buffer such as 0.1 M sodium phosphate, pH 7.5.

-

-

Deprotection Reaction:

-

Add the Fmoc Deprotection Solution (20% piperidine in DMF) to the Fmoc-labeled protein solution. The final concentration of piperidine and the ratio of DMF in the reaction mixture should be optimized to maintain protein stability while achieving efficient deprotection. A final piperidine concentration of 1-5% may be a good starting point.

-

Incubate at room temperature for 15-30 minutes. The reaction progress can be monitored by UV-Vis spectroscopy by observing the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance.[3]

-

-

Purification of the Deprotected Protein:

-

Immediately after the incubation, remove the piperidine, DMF, and the dibenzofulvene adduct by size-exclusion chromatography or dialysis as described in Protocol 1, Step 5.

-

Data Presentation

The degree of labeling (DOL), which is the average number of labeling molecules conjugated per protein molecule, can be determined using various analytical techniques.

Table 1: Hypothetical Quantitative Data for Protein Labeling

| Parameter | Method | Result |

| Protein Concentration | Bradford Assay or A280 | X mg/mL |

| Degree of Labeling (DOL) | UV-Vis Spectroscopy / Mass Spectrometry | Y moles of label / mole of protein |

| Labeling Efficiency | (Moles of reacted label / Initial moles of label) x 100% | Z % |

Note: The Degree of Labeling can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the characteristic absorbance of the Fmoc group (around 301 nm). However, for accurate quantification, mass spectrometry is recommended.

Table 2: Experimental Conditions for Optimization

| Molar Excess of Reagent | Reaction Time (hours) | Temperature (°C) | Resulting DOL |

| 5:1 | 2 | 25 | (To be determined) |

| 10:1 | 2 | 25 | (To be determined) |

| 20:1 | 2 | 25 | (To be determined) |

| 10:1 | 1 | 25 | (To be determined) |

| 10:1 | 4 | 4 | (To be determined) |

Visualizations

Caption: Experimental workflow for protein labeling with this compound.

Caption: Reaction mechanism of protein labeling with this compound.

Conclusion

The use of this compound provides a straightforward and efficient method for labeling proteins in an aqueous environment. The protocols provided herein offer a solid foundation for researchers to label their proteins of interest. It is important to note that optimization of reaction conditions, particularly the molar ratio of the labeling reagent to the protein, is crucial for achieving the desired degree of labeling while maintaining protein function. The optional Fmoc deprotection step further extends the utility of this reagent for subsequent bioconjugation strategies.

References

- 1. Label-free quantitation of protein modifications by pseudo selected reaction monitoring with internal reference peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mesoscale.com [mesoscale.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc Deprotection of Fmoc-NH-pentanoic acid-NHS-SO3Na

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group from Fmoc-NH-pentanoic acid-NHS-SO3Na. The presence of a base-labile sulfo-N-hydroxysuccinimide (sulfo-NHS) ester in the molecule presents a significant challenge, as standard Fmoc deprotection conditions using strong bases like piperidine (B6355638) can lead to rapid hydrolysis of the active ester. These notes outline the critical considerations for balancing Fmoc removal with the preservation of the sulfo-NHS ester functionality and provide a range of protocols from standard to milder conditions to accommodate different experimental needs.

Introduction

This compound is a valuable bifunctional linker used in bioconjugation and drug development. The Fmoc-protected amine allows for orthogonal protection strategies in complex syntheses, while the sulfo-NHS ester provides a reactive handle for conjugation to primary amines on biomolecules in aqueous media. The successful deprotection of the Fmoc group to liberate the primary amine is a critical step for the subsequent use of this linker.

The primary challenge in this deprotection is the inherent instability of the sulfo-NHS ester under basic conditions required for Fmoc removal[1][2][3]. The rate of hydrolysis of NHS esters increases significantly with pH; for instance, the half-life of an NHS ester can be as short as 10 minutes at a pH of 8.6[1][2]. Therefore, careful selection of the deprotection conditions is paramount to maximize the yield of the desired deprotected product while minimizing the hydrolysis of the sulfo-NHS ester.

Chemical Structures and Reaction Scheme

Caption: General reaction scheme for the Fmoc deprotection of this compound.

Key Considerations for Fmoc Deprotection

Several factors must be carefully considered to achieve successful Fmoc deprotection of this molecule:

-

pH and Hydrolysis: The primary competing reaction is the hydrolysis of the sulfo-NHS ester. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values[2][4]. Standard Fmoc deprotection protocols using 20% piperidine in DMF create a strongly basic environment, which can lead to substantial hydrolysis of the sulfo-NHS ester.

-

Choice of Base: While piperidine is the most common base for Fmoc removal, its high basicity (pKa ≈ 11.1) accelerates sulfo-NHS ester hydrolysis. Milder bases or alternative deprotection methods should be considered to mitigate this issue.

-

Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of hydrolysis. Monitoring the reaction progress closely is crucial to stop the reaction as soon as the Fmoc deprotection is complete.

-

Solvent: The choice of solvent can influence both the deprotection reaction and the stability of the sulfo-NHS ester. While DMF is a standard solvent for Fmoc deprotection, the water-solubility of the target molecule may allow for the use of aqueous or mixed aqueous/organic solvent systems, which in turn will affect the pH and stability.

Data Presentation: Comparison of Fmoc Deprotection Conditions

The following table summarizes various potential conditions for the Fmoc deprotection of this compound, highlighting the trade-offs between deprotection efficiency and the stability of the sulfo-NHS ester.

| Deprotection Reagent | Solvent | Concentration | Typical Time | Advantages | Disadvantages/Risks | Reference |

| Piperidine | DMF | 20% (v/v) | 5-20 min | Rapid and efficient Fmoc removal. | High risk of sulfo-NHS ester hydrolysis due to high basicity. | [5] |

| Piperidine | DMF | 2-5% (v/v) | 30-60 min | Reduced basicity may slow hydrolysis. | Slower deprotection; may be incomplete. | General Knowledge |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF | 2% (v/v) | 5-15 min | Strong, non-nucleophilic base; rapid deprotection. | Does not scavenge dibenzofulvene; high basicity can still promote hydrolysis. | [6] |

| Morpholine (B109124) | DMF | 50% (v/v) | 1-2 hours | Milder base, potentially less hydrolysis. | Slower deprotection times. | [6] |

| Hydrogenolysis | Various | N/A | Variable | Neutral conditions, compatible with base-labile groups. | Requires a catalyst (e.g., Pd/C) and a hydrogen source; may not be suitable for all substrates. | [7][8] |

| Sodium Azide (B81097) | Propanol/Water | Excess | Variable | Mild, base-free conditions. | Introduction of azide functionality; may require specific workup. | [9] |

Experimental Protocols

Note: These protocols are starting points and may require optimization based on the specific experimental setup and desired outcome. It is highly recommended to perform small-scale test reactions to determine the optimal conditions.

Protocol 1: Standard Fmoc Deprotection with Piperidine (High Risk of Hydrolysis)

This protocol is for rapid Fmoc deprotection where some degree of sulfo-NHS ester hydrolysis is acceptable.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Diethyl ether (cold)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure:

-

Dissolve this compound in anhydrous DMF (e.g., 10 mg/mL) in a round bottom flask under an inert atmosphere (argon or nitrogen).

-

To the stirred solution, add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS every 5 minutes.

-

Once the deprotection is complete (typically 5-20 minutes), immediately proceed to the workup to minimize hydrolysis.

-

Concentrate the reaction mixture under reduced pressure.

-

Precipitate the product by adding cold diethyl ether.

-

Centrifuge or filter to collect the precipitate.

-

Wash the precipitate with cold diethyl ether and dry under vacuum.

-

Immediately use the deprotected product for the next reaction step.

Protocol 2: Mild Fmoc Deprotection with Reduced Piperidine Concentration

This protocol aims to reduce the rate of sulfo-NHS ester hydrolysis by using a lower concentration of piperidine.

Materials:

-

Same as Protocol 1

Procedure:

-

Follow steps 1 of Protocol 1.

-

To the stirred solution, add piperidine to a final concentration of 2-5% (v/v).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

-

The reaction time will be longer compared to Protocol 1 (expect 30-60 minutes or more).

-

Once the deprotection is complete, follow the workup procedure described in Protocol 1 (steps 6-10).

Protocol 3: Alternative Mild Fmoc Deprotection with Morpholine

This protocol uses a milder base to further minimize sulfo-NHS ester hydrolysis, at the cost of a longer reaction time.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Morpholine

-

Diethyl ether (cold)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round bottom flask

Procedure:

-

Follow step 1 of Protocol 1.

-

To the stirred solution, add morpholine to a final concentration of 50% (v/v).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

-

The reaction is expected to be significantly slower (1-2 hours or more).

-

Once the deprotection is complete, follow the workup procedure described in Protocol 1 (steps 6-10).

Experimental Workflow and Logic Diagrams

Caption: A generalized experimental workflow for the Fmoc deprotection of this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Conjugation of Fmoc-NH-pentanoic acid-NHS-SO3Na to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-pentanoic acid-NHS-SO3Na is a water-soluble, amine-reactive crosslinker commonly utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, a five-carbon aliphatic spacer, and a sulfonated N-hydroxysuccinimide (sulfo-NHS) ester. The Fmoc group provides a stable protecting group for the amine, which can be deprotected under basic conditions for subsequent conjugation steps. The sulfo-NHS ester readily reacts with primary amines on target molecules, such as proteins, peptides, or small molecule ligands, to form stable amide bonds. The sulfonate group enhances the water solubility of the reagent, facilitating conjugation reactions in aqueous buffers.

These application notes provide detailed protocols for the conjugation of this compound to primary amines and its subsequent use in the synthesis of a PROTAC.

Data Presentation

Table 1: Recommended Reaction Conditions for Conjugation of this compound to Primary Amines

| Parameter | Recommended Range/Value | Notes |

| pH | 7.2 - 8.5 | Optimal reactivity is typically observed at pH 8.3-8.5. Lower pH can lead to protonation of the primary amine, reducing its nucleophilicity. Higher pH increases the rate of hydrolysis of the sulfo-NHS ester.[1] |

| Temperature | 4°C to Room Temperature (25°C) | Room temperature is generally sufficient for efficient conjugation. For particularly sensitive biomolecules, the reaction can be performed at 4°C, which may require a longer reaction time. |

| Reaction Time | 30 minutes to 4 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. Reactions at 4°C may be extended overnight. |

| Buffer | Amine-free buffers (e.g., PBS, Bicarbonate, Borate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the sulfo-NHS ester and should be avoided.[1] |

| Linker Solvent | Anhydrous DMSO or DMF | The this compound should be dissolved in a minimal amount of anhydrous organic solvent before addition to the aqueous reaction buffer. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume. |

| Molar Ratio (Linker:Amine) | 5:1 to 20:1 | The optimal molar excess of the linker depends on the concentration and reactivity of the target amine. A titration is recommended to determine the optimal ratio for a specific application. |

Table 2: Half-life of Sulfo-NHS Ester at Various pH Values

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4 - 5 hours |

| 8.6 | 4°C | 10 minutes |

Note: Data is for general sulfo-NHS esters and serves as a guideline. The stability of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Primary Amine-Containing Molecule

This protocol describes a general method for labeling a protein or peptide with this compound.

Materials:

-

This compound

-

Primary amine-containing molecule (e.g., protein, peptide)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (e.g., PBS) or 100 mM sodium bicarbonate buffer, pH 8.3.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Prepare the Amine-Containing Molecule:

-

Dissolve the protein or peptide in the chosen Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of any primary amine-containing additives.

-

-

Prepare the Linker Solution:

-

Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the desired molar excess of the linker solution to the solution of the amine-containing molecule. A common starting point is a 10-fold molar excess of the linker.

-

Gently mix the reaction solution immediately after adding the linker.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight. Protect from light if the molecule is light-sensitive.

-

-

Quench the Reaction (Optional):

-

To stop the reaction, a quenching solution containing a primary amine can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted linker and byproducts (N-hydroxysulfosuccinimide) by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

-

Characterization:

-

Analyze the conjugate by methods such as LC-MS to confirm the successful conjugation and determine the degree of labeling.

-

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the steps for synthesizing a PROTAC, starting with the conjugation of the linker to a warhead (targeting the protein of interest) followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Conjugation of the Linker to the Warhead (Primary Amine)

-

Follow the general conjugation procedure described in Protocol 1 to conjugate this compound to a warhead molecule containing a primary amine.

-

After purification, confirm the structure of the Fmoc-linker-warhead conjugate by LC-MS and NMR.

Step 2: Fmoc Deprotection

-

Dissolve the purified Fmoc-linker-warhead conjugate in a suitable organic solvent (e.g., DMF).

-

Add a 20% solution of piperidine (B6355638) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the piperidine and byproducts by co-evaporation with a suitable solvent (e.g., toluene) or by purification on a short silica (B1680970) gel column. The resulting product is the amine-linker-warhead.

Step 3: Coupling of the Amine-Linker-Warhead to the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous organic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a peptide coupling reagent (e.g., HATU, HBTU) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2-3 eq). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-linker-warhead (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC molecule by flash column chromatography or preparative HPLC.

-

Characterize the final PROTAC by LC-MS, NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Reaction mechanism of this compound with a primary amine.

Caption: Workflow for the synthesis of a PROTAC molecule.

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using a Water-Soluble, Amine-Reactive Linker

Topic: Using Fmoc-NH-pentanoic acid-NHS-SO₃Na to Create Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction